methyl 5-bromo-4-methylpentanoate
Description
Methyl 5-bromo-4-methylpentanoate (IUPAC name: this compound) is a brominated ester with the molecular formula C₈H₁₃BrO₂. Its structure comprises a pentanoate backbone substituted with a bromine atom at the fifth carbon and a methyl group at the fourth carbon, esterified with a methyl group (Fig. 1). This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals due to its reactive bromine substituent and steric profile.
Properties
CAS No. |
90321-90-7 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
methyl 5-bromo-4-methylpentanoate |
InChI |
InChI=1S/C7H13BrO2/c1-6(5-8)3-4-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
BSPOOZOFDFOBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of 4-methylpentanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step is usually carried out under acidic conditions with a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Various substituted pentanoates depending on the nucleophile used.
Reduction: 5-bromo-4-methylpentanol.
Hydrolysis: 5-bromo-4-methylpentanoic acid and methanol.
Scientific Research Applications
Methyl 5-bromo-4-methylpentanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-methylpentanoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to three analogs:
Methyl 5-chloro-4-methylpentanoate (Cl instead of Br).
Methyl 5-bromovalerate (linear chain without methyl branching).
Table 1: Structural and Electronic Comparisons
| Compound | Halogen | Branching (Position) | Molecular Weight (g/mol) | Electrophilicity (Relative) |
|---|---|---|---|---|
| Methyl 5-bromo-4-methylpentanoate | Br | 4-CH₃ | 223.09 | High |
| Methyl 5-chloro-4-methylpentanoate | Cl | 4-CH₃ | 178.63 | Moderate |
| Methyl 4-methylpentanoate | None | 4-CH₃ | 144.17 | Low |
| Methyl 5-bromovalerate | Br | None | 209.03 | High |
Key Observations :
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Compound | Boiling Point (°C, est.) | Water Solubility (mg/L) | LogP (Predicted) |
|---|---|---|---|
| This compound | ~200 | <100 | 2.8 |
| Methyl 5-chloro-4-methylpentanoate | ~185 | <200 | 1.9 |
| Methyl 4-methylpentanoate | ~160 | ~500 | 1.2 |
| Methyl 5-bromovalerate | ~195 | <150 | 2.5 |
Notes:
Methods for Comparative Analysis
- Spectroscopic Techniques : NMR and IR differentiate branching and halogen effects (e.g., C-Br stretch at ~550 cm⁻¹).
- Computational Similarity Metrics : Tanimoto coefficients (>0.85 for structural analogs) confirm high similarity in virtual screening, aligning with the "similar property principle" for bioactivity.
Biological Activity
Methyl 5-bromo-4-methylpentanoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, emphasizing its role as a protein kinase inhibitor and its implications in cancer treatment.
Synthesis
The synthesis of this compound involves several chemical reactions that typically utilize various solvents and reagents. The process often includes the use of brominating agents and alkylating agents under controlled conditions to ensure high yield and purity. Detailed methodologies can be found in patent literature, which outlines specific reaction conditions such as temperature and duration .
Biological Activity
This compound exhibits significant biological activity, particularly as a protein kinase inhibitor . Protein kinases play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of tumor growth. The compound's mechanism of action largely revolves around modulating cell cycle control, which is vital for cancer therapy.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For example, IC50 values reported for related compounds suggest a promising efficacy against pancreatic carcinoma cells .
Case Studies
Several studies have investigated the biological activity of this compound and its analogs:
- Study on Pancreatic Cancer :
- Mechanistic Insights :
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other known inhibitors:
| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 0.051 | BxPC-3 | DNA intercalation |
| JQ-1 | <0.1 | Various cancer lines | BRD inhibition |
| Doxorubicin | 0.5 | Panc-1 | Topoisomerase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
